

Spectroscopic Profile of (1R,2S)-2-Amino-1,2-diphenylethanol: A Technical Guide

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Compound of Interest

Compound Name: (1R,2S)-2-Amino-1,2-diphenylethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral amino alcohol, **(1R,2S)-2-Amino-1,2-diphenylethanol**. This compound is a valuable building block in asymmetric synthesis and drug development. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(1R,2S)-2-Amino-1,2-diphenylethanol**.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Protons	Multiplicity	Assignment
7.27 - 7.16	10H	m	Aromatic (C ₆ H ₅)
4.71	1H	d	CH-OH
4.12	1H	d	CH-NH ₂
1.90	2H	s (broad)	NH ₂ , OH

Note: The broad singlet at 1.90 ppm is characteristic of exchangeable protons (amine and hydroxyl) and may vary in chemical shift and intensity depending on concentration and solvent purity.

Table 2: ¹³C NMR Spectroscopic Data

While a specific public domain source providing a complete list of ¹³C NMR chemical shifts for **(1R,2S)-2-Amino-1,2-diphenylethanol** is not readily available, typical chemical shifts for similar structures suggest the following approximate ranges:

Chemical Shift (δ) ppm	Carbon
140 - 145	Quaternary Aromatic (C-ipso)
125 - 129	Aromatic (CH)
75 - 80	CH-OH
60 - 65	CH-NH ₂

Note: Actual chemical shifts can be influenced by solvent and experimental conditions. It is recommended to acquire a ¹³C NMR spectrum for the specific sample for accurate data.

Table 3: IR Spectroscopic Data (KBr Disc)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H and N-H stretching
3000 - 3100	Medium	Aromatic C-H stretching
1580 - 1610	Medium	Aromatic C=C stretching
1450 - 1500	Medium	Aromatic C=C stretching
1050 - 1150	Strong	C-O stretching
690 - 770	Strong	Aromatic C-H bending (out-of-plane)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Possible Fragment
213	-	[M] ⁺ (Molecular Ion)
106	100	[C ₆ H ₅ CHNH ₂] ⁺
107	9.6	[C ₆ H ₅ CHOH] ⁺
79	19.5	[C ₆ H ₅] ⁺
77	8.1	[C ₆ H ₅] ⁺ fragment

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(1R,2S)-2-Amino-1,2-diphenylethanol** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm

NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **(1R,2S)-2-Amino-1,2-diphenylethanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

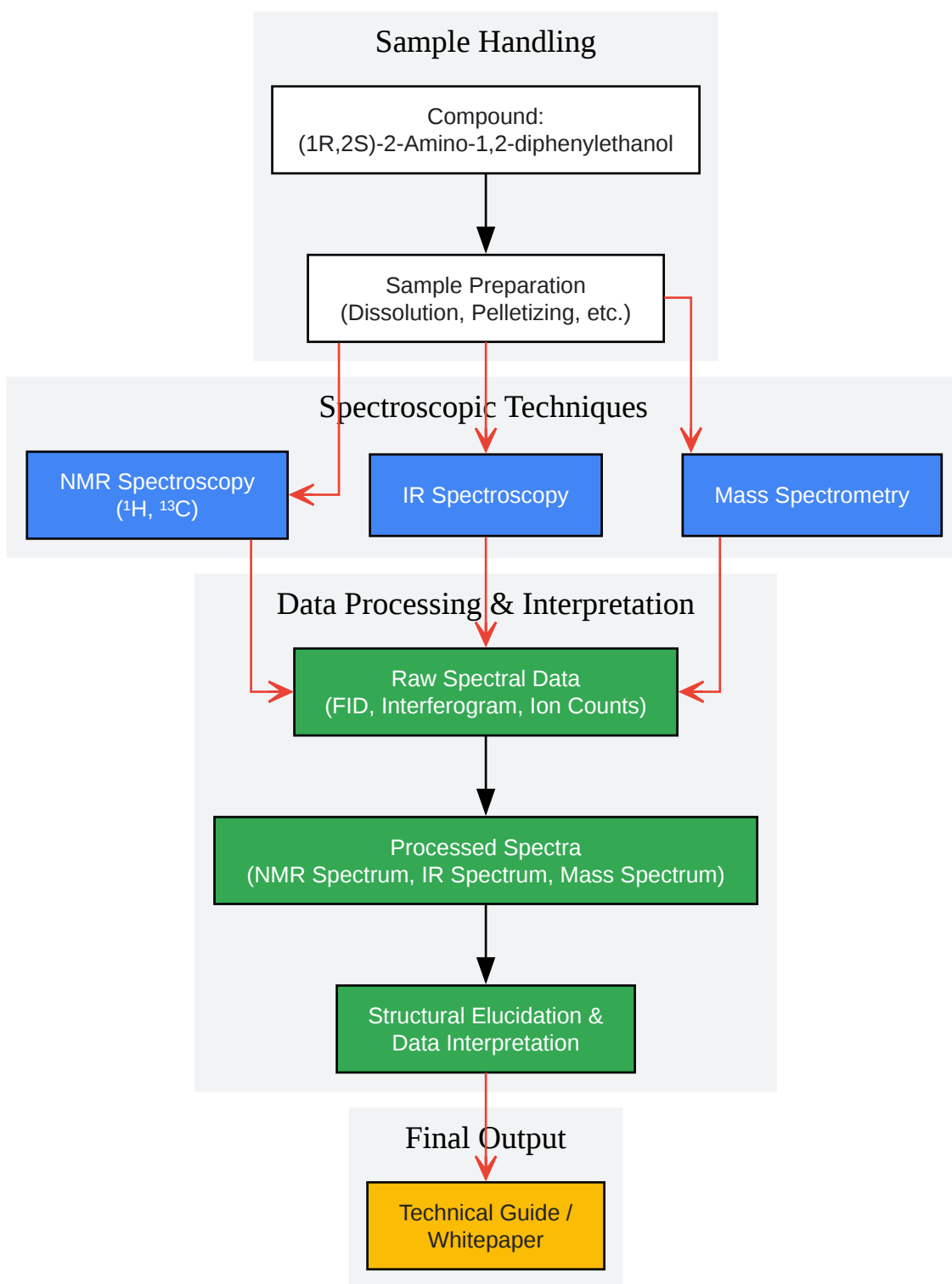
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, data is collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **(1R,2S)-2-Amino-1,2-diphenylethanol** in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
- Data Acquisition (EI Mode):
 - Introduce the sample into the ion source (a direct insertion probe may be used for solid samples).
 - Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A mass spectrum is generated, plotting ion intensity against m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(1R,2S)-2-Amino-1,2-diphenylethanol**.



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Caption: General workflow for spectroscopic analysis.

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